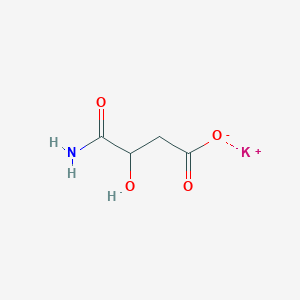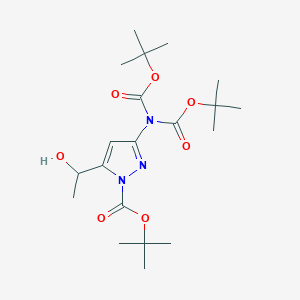
Potassium 3-carbamoyl-3-hydroxypropanoate
Vue d'ensemble
Description
Potassium 3-carbamoyl-3-hydroxypropanoate is a chemical compound with the molecular formula C4H6KNO4 . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of Potassium 3-carbamoyl-3-hydroxypropanoate consists of 4 carbon atoms, 6 hydrogen atoms, 1 potassium atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Potassium 3-carbamoyl-3-hydroxypropanoate is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Research highlights the use of potassium-based compounds as catalysts in the synthesis of carbamates from carbon dioxide, amine, and silicate ester, presenting an eco-friendly approach with high yields and low activation energy requirements. This methodology is significant in agricultural chemistry, medicinal chemistry, and polyurethane preparation, demonstrating potassium carbonate's (K2CO3) role as a catalyst in these reactions (Zhang et al., 2018).
Crystallography and Material Science
Potassium salts play a crucial role in the crystallization of compounds, as seen in the synthesis of (4SR)-4-Benzyl-4-hydroxyisoxazolidin-3-one, which crystallizes with two independent molecules in the unit, facilitated by potassium hydroxide. Such studies contribute to the understanding of molecular interactions and crystal engineering (Gao & Sun, 2007).
Environmental Applications
The conversion of glycerol to 3-Hydroxypropanoic acid by genetically engineered Bacillus subtilis, involving potassium-based intermediates, demonstrates an innovative approach to producing industrially relevant compounds from renewable resources. This biotechnological application underscores the potential of microbial platforms for bioconversion processes (Kalantari et al., 2017).
Advanced Materials and Polymer Science
The role of potassium permanganate in the chemical modification of poly-3-hydroxyalkanoates to introduce hydroxyl groups demonstrates the potential for creating hydrophilic bacterial polyesters with enhanced solubility and functionality. This research paves the way for developing new materials with specific properties for various applications (Lee et al., 2000).
Safety And Hazards
The safety information for Potassium 3-carbamoyl-3-hydroxypropanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
potassium;4-amino-3-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-4(9)2(6)1-3(7)8;/h2,6H,1H2,(H2,5,9)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWIGPCQZSKSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-carbamoyl-3-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)





![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)
![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)